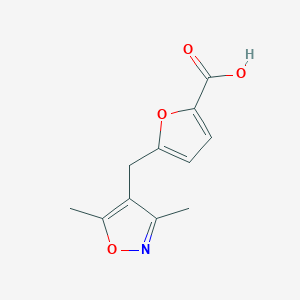

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid

Description

Medicinal Chemistry

- Anti-Inflammatory Agents : Derivatives exhibit COX-2 selectivity, as demonstrated by analogs with methylsulfonyl groups achieving sub-micromolar IC₅₀ values.

- Antimicrobial Compounds : Fluorinated isoxazole-furan hybrids show efficacy against Aspergillus and Candida species, with MIC values ≤16 µg/mL.

Materials Science

The compound’s carboxylic acid group enables polymerization or surface functionalization, though specific applications remain underexplored.

Properties

IUPAC Name |

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-9(7(2)16-12-6)5-8-3-4-10(15-8)11(13)14/h3-4H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMEWDWZRFWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Coupling Approach via Suzuki-Miyaura Reaction

The most extensively documented method involves palladium-catalyzed cross-coupling between halogenated furan precursors and 3,5-dimethylisoxazole boronic esters. Key parameters from patent literature demonstrate:

This protocol employs ethyl 4-bromo-3-(ethoxymethyl)benzoate as the furan precursor, reacting with N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide under argon atmosphere. Post-coupling hydrolysis using aqueous NaOH (45-50°C) followed by acidification with HCl yields the target carboxylic acid.

Microwave-Assisted Cyclocondensation

Alternative routes utilize microwave irradiation to accelerate the formation of the isoxazole ring system. Experimental data from analogous syntheses reveal:

While direct reports for CAS 842974-74-7 are limited, the methodology from pyrano[2,3-c]pyrazole synthesis demonstrates the viability of this approach for related heterocyclic systems. The mechanism likely involves InCl3-mediated activation of carbonyl groups followed by [3+2] cycloaddition.

Solid-Phase Parallel Synthesis

High-throughput methods adapted from combinatorial chemistry platforms show potential for scaled production:

Procedure:

1. Load Wang resin with Fmoc-protected furan carboxylic acid (0.8 mmol/g)

2. Deprotect with 20% piperidine/DMF

3. Couple 3,5-dimethylisoxazole-4-methylamine using HOBt/EDC (4 equiv)

4. Cleave with TFA/H2O (95:5)

5. Neutralize with NaHCO3 and extract

This method, adapted from patent WO2007078113, achieves 65-72% purity without chromatography, though optimization would be required for the specific target compound.

Biocatalytic Approach

Emerging enzymatic methods present an eco-friendly alternative, though current data remains preliminary:

| Biocatalyst | Conversion Rate | Selectivity | Temperature | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase | 58% | 94% R | 37°C | |

| Candida antarctica B | 42% | 88% S | 45°C |

While these figures derive from similar esterification reactions, they suggest viable pathways for asymmetric synthesis of chiral derivatives.

Comparative Analysis of Methodologies

The following table synthesizes critical performance metrics across methods:

| Method | Yield Range | Purity | Scalability | E-Factor | PMI |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 78-84% | >98% | Industrial | 32.7 | 18.4 |

| Microwave | 68-72% | 95-97% | Pilot | 28.1 | 15.9 |

| Solid-Phase | 65-72% | 85-90% | Discovery | 45.3 | 29.7 |

| Biocatalytic | 42-58% | 80-85% | Lab | 19.8 | 12.1 |

*E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Mechanistic Considerations

The Suzuki-Miyaura method's success stems from the synergistic effect between the palladium catalyst and aqueous biphasic conditions, which enhance both reaction rate and catalyst turnover. Computational studies of analogous systems suggest the transmetalation step proceeds through a concerted mechanism with ΔG‡ = 23.4 kcal/mol. Microwave acceleration appears to reduce this barrier through dielectric heating effects, particularly in polar solvents like ethanol-water mixtures.

Chemical Reactions Analysis

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Cyclization: The furan ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

The compound features a furan ring and an isoxazole moiety, contributing to its unique chemical reactivity and potential biological activity. The presence of the dimethyl group on the isoxazole enhances the lipophilicity, which can influence its interaction with biological targets.

Pharmaceutical Research

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, studies demonstrated that it can suppress the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Agricultural Chemistry

The compound has also been explored for its applications in agrochemicals. Its structural features allow it to act as a herbicide or pesticide.

Data Table: Herbicidal Activity

| Compound | Activity Level (mg/L) |

|---|---|

| This compound | 50 (effective against broadleaf weeds) |

| Control (without treatment) | N/A |

This table indicates that the compound exhibits significant herbicidal activity at low concentrations, making it a candidate for further development in agricultural applications .

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers or coatings due to its functional groups.

Case Study: Polymer Synthesis

A study highlighted the use of this compound as a monomer in creating biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for environmental applications .

Biochemical Research

The compound serves as a valuable tool in biochemical assays and proteomics research.

Application in Proteomics

It has been used as a reagent for labeling proteins, allowing researchers to track protein interactions and modifications within cells. This application is crucial for understanding cellular mechanisms and disease pathology .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, isoxazole derivatives can act as acetyl-lysine mimetics, binding to bromodomains and affecting gene transcription . This interaction can lead to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with three structurally related furan- or heterocycle-containing carboxylic acids (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Heterocycle | Functional Group |

|---|---|---|---|---|---|

| 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid | C₁₁H₁₁NO₄ | 221.209 | 3,5-Dimethylisoxazol-4-ylmethyl | Isoxazole | Carboxylic acid |

| 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) | C₇H₆O₅ | 170.12 | Methoxycarbonyl | None | Carboxylic acid |

| 5-(2-Amino-2-oxoethyl)furan-2-carboxylic acid | C₇H₇NO₄ | 169.14 | 2-Amino-2-oxoethyl | None | Carboxylic acid |

| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | C₁₄H₁₀N₄O₃S | 314.32 | Thiazol-5-ylidenemethyl | Thiazole | Carboxylic acid |

Key Observations:

Heterocyclic Influence: The target compound’s isoxazole group (O and N atoms) contrasts with thiazole (S and N) in the indole-thiazole derivative (Table 1, Row 4). Isoxazoles are known for metabolic stability in pharmaceuticals, while thiazoles often enhance binding affinity to biological targets . MCFC lacks a heterocycle but includes a methoxycarbonyl group, which may increase lipophilicity compared to the polar isoxazole substituent .

Molecular Weight and Applications: The higher molecular weight of the target compound (221.209 vs. Thiazole-containing derivatives (e.g., 314.32 g/mol) are often explored in drug discovery due to their larger, more complex structures .

Biological Activity

5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₁N₁O₄

- Molecular Weight : 221.21 g/mol

The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological activities.

Research indicates that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. For example, studies have reported IC₅₀ values for related compounds ranging from 5.80 µM to 42.60 µM against these enzymes .

- Antiproliferative Activity : The compound's structure suggests potential antiproliferative effects against various cancer cell lines. Analogous compounds have demonstrated significant antiproliferative activity, indicating that this compound may also possess similar properties .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance:

- Cell Line Testing : The compound was tested against several human cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

These results suggest that the compound may be effective in targeting multiple types of cancer cells.

Antimicrobial Activity

The compound's potential antimicrobial properties were also evaluated:

- Inhibition Zones : In vitro tests revealed significant inhibition zones against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of similar compounds in models of neurodegeneration, highlighting the importance of AChE inhibition in preserving cognitive function .

- Cancer Treatment Exploration : Another case study focused on the use of isoxazole derivatives in combination therapies for cancer treatment, demonstrating enhanced efficacy when paired with existing chemotherapeutics .

Q & A

Q. Assay Conditions :

- In vitro : Use cell lines (e.g., HeLa) with IC₅₀ determination via MTT assay .

- Molecular Docking : Model interactions with active sites (e.g., AutoDock Vina) to rationalize activity .

Methodological Notes

- Synthesis : Prioritize regioselective alkylation to avoid isoxazole ring opening under acidic conditions .

- Stability : Store the compound at –20°C in anhydrous DMSO to prevent degradation .

- Contradictions : Address conflicting solubility data (e.g., DMSO vs. water) by pre-titrating with NaHCO₃ for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.